molecular formula C23H22ClN3O2 B379452 N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-METHOXYANILINE

N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-METHOXYANILINE

Cat. No.: B379452
M. Wt: 407.9g/mol
InChI Key: BGJZYQHVEMCJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-METHOXYANILINE is a complex organic compound with the molecular formula C23H22ClN3O2 and a molecular weight of 407.89 g/mol . This compound features a benzimidazole core, which is a significant structure in medicinal chemistry due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-METHOXYANILINE typically involves the condensation of ortho-phenylenediamines with benzaldehydes. This reaction is facilitated by using sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions . The process yields benzimidazole derivatives, which are then further reacted with 2-(2-chlorophenoxy)ethyl bromide and 2-methoxyaniline to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-METHOXYANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-METHOXYANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-METHOXYANILINE involves binding to specific molecular targets, such as enzymes and receptors. This binding can inhibit the activity of these targets, leading to various biological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide
  • N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
  • N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2,6-dimethylphenoxy)acetamide

Uniqueness

N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-METHOXYANILINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with chlorophenoxy and methoxyphenyl groups makes it a valuable compound for various applications .

Properties

Molecular Formula

C23H22ClN3O2

Molecular Weight

407.9g/mol

IUPAC Name

N-[[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]-2-methoxyaniline

InChI

InChI=1S/C23H22ClN3O2/c1-28-22-13-7-4-10-19(22)25-16-23-26-18-9-3-5-11-20(18)27(23)14-15-29-21-12-6-2-8-17(21)24/h2-13,25H,14-16H2,1H3

InChI Key

BGJZYQHVEMCJFE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl

Canonical SMILES

COC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl

Origin of Product

United States

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